molecular formula C15H13Cl2N3OS B11084251 2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

2-[(2,4-dichlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No.: B11084251
M. Wt: 354.3 g/mol
InChI Key: UUVSHWQBJYWYCJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorobenzoyl)-N-(4-methylphenyl)hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorobenzoyl)-N-(4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with N-(4-methylphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorobenzoyl)-N-(4-methylphenyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,4-dichlorobenzoyl)-N-(4-methylphenyl)hydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorobenzoyl)-N-(4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorobenzoyl chloride
  • N-(4-methylphenyl)hydrazinecarbothioamide
  • 2,4-dichlorobenzaldehyde

Uniqueness

2-(2,4-dichlorobenzoyl)-N-(4-methylphenyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dichlorobenzoyl and methylphenyl groups make it a versatile compound in various chemical reactions and research applications.

Properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)thiourea

InChI

InChI=1S/C15H13Cl2N3OS/c1-9-2-5-11(6-3-9)18-15(22)20-19-14(21)12-7-4-10(16)8-13(12)17/h2-8H,1H3,(H,19,21)(H2,18,20,22)

InChI Key

UUVSHWQBJYWYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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